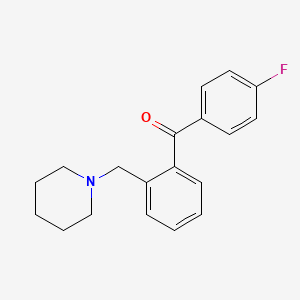

4'-Fluoro-2-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4'-Fluoro-2-piperidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted benzophenone derivatives and piperidine-containing compounds, which are relevant to the analysis of the compound . These compounds are of interest due to their potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of fluoro-substituted benzophenone derivatives often involves Friedel-Crafts reactions, as seen in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone . Similarly, piperidine derivatives are synthesized through various methods, including condensation reactions with active pharmaceutical ingredients . The synthesis of 2'-amino-4'-fluorobutyrophenone derivatives, which share structural similarities with the compound of interest, involves selective ortho-amination as a key step .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzophenone and piperidine derivatives is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The piperidine and morpholine rings often adopt a chair conformation, with the benzisoxazole ring being planar within experimental limits .

Chemical Reactions Analysis

The chemical reactions involving fluoro-substituted benzophenone and piperidine derivatives are diverse. For instance, the antiproliferative activity of these compounds is attributed to the presence of the heterocyclic ring, which plays a dominant role in their biological activity . The substitution patterns on the piperidine and benzisoxazole rings are crucial for the observed antiproliferative, anti-inflammatory, and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and the piperidine moiety can significantly affect the lipophilicity, stability, and overall reactivity of the molecules. The intermolecular hydrogen bonds, such as C—H…O and C—H…N, contribute to the stability of the molecules in the solid state, as evidenced by Hirshfeld surface analysis .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

Benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, have been studied for their potential in Alzheimer’s disease treatment. Researchers found that certain benzophenone derivatives demonstrate affinity to histamine H3 receptors and inhibit cholinesterase, making them promising candidates for multitarget-directed ligands in Alzheimer’s disease therapy (Godyń et al., 2022).

Reactivity with Amines

Studies on the reactivity of compounds like 2-fluorotropone, a related compound, with amines such as piperidine have revealed unique substitution reactions. These findings contribute to understanding the reactivity and potential applications of similar fluorinated benzophenone derivatives (Pietra & Cima, 1971).

Synthesis of Neuroleptic Agents

4'-Fluoro-2-piperidinomethyl benzophenone derivatives have been synthesized for use in metabolic studies of neuroleptic agents. These compounds play a role in the development of drugs targeting neurological disorders (Nakatsuka et al., 1981).

Polymer Science Applications

In polymer science, benzophenone derivatives are utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which have applications in creating proton exchange membranes (Ghassemi & Mcgrath, 2004).

Antiproliferative and Anti-Inflammatory Activity

Benzophenone derivatives, related to 4'-Fluoro-2-piperidinomethyl benzophenone, have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities. These compounds showed significant activity, suggesting potential in medical applications (Vinaya et al., 2009).

Photosensitizing Properties

Research on benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, has shown that minor molecular changes can significantly impact their phototoxic characteristics, important in dermatological applications (Placzek et al., 2013).

Multiblock Copolymer Synthesis

Benzophenone derivatives are also used in synthesizing multiblock copolymers for proton exchange membranes, highlighting their versatility in materials science (Ghassemi et al., 2004).

Propiedades

IUPAC Name |

(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDLPCLRJGEDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643592 |

Source

|

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-piperidinomethyl benzophenone | |

CAS RN |

898773-18-7 |

Source

|

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)